molecular formula C10H15NO3 B047928 Copovidone CAS No. 25086-89-9

Copovidone

Cat. No. B047928
CAS RN: 25086-89-9
M. Wt: 197.23 g/mol
InChI Key: FYUWIEKAVLOHSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Copovidone is synthesized through the copolymerization of two monomers: vinylpyrrolidone and vinyl acetate. The polymerization process typically involves free-radical initiation in a suitable reaction medium. The ratio of vinylpyrrolidone to vinyl acetate can vary, which in turn affects the properties of the resulting copolymer. Studies have explored various synthesis techniques, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, to modify and improve its characteristics (Bundle et al., 2014).

Molecular Structure Analysis

The molecular structure of copovidone consists of repeating units of N-vinylpyrrolidone and vinyl acetate. This structure imparts unique physical and chemical properties to the copolymer, such as solubility in water and organic solvents, film-forming ability, and adhesiveness. The proportion of each monomer affects the copolymer's molecular weight and glass transition temperature, influencing its application in drug formulations (Zhang et al., 2017).

Chemical Reactions and Properties

Copovidone undergoes various chemical reactions due to the presence of carbonyl groups from N-vinylpyrrolidone and ester groups from vinyl acetate. These functional groups facilitate interactions with other molecules, particularly drugs in pharmaceutical formulations, often through hydrogen bonding. This interaction can enhance the solubility and stability of drugs in solid dispersions (Butreddy et al., 2021).

Physical Properties Analysis

The physical properties of copovidone, such as its amorphous nature, solubility in various solvents, and hygroscopicity, make it a valuable excipient in pharmaceutical formulations. It has a high glass transition temperature, contributing to its stability and suitability for hot-melt extrusion processes. Its ability to form films and its solubility profile are crucial for controlled drug release (Yang et al., 2016).

Chemical Properties Analysis

Chemically, copovidone is stable and non-reactive under normal conditions. It does not undergo significant degradation or chemical change, making it suitable for long-term use in drug formulations. Its compatibility with a wide range of drugs and its non-toxic nature are essential for its use in pharmaceutical applications. Studies have shown that it does not exhibit significant toxicological effects at high dietary levels in animal models (Mellert et al., 2004).

Scientific Research Applications

  • Pharmaceutical Formulation

    • Field : Pharmaceutical Sciences
    • Application : Copovidone is used as a dry binder in direct compression technique. It’s also used as a solubilizing agent, granulating agent, retardant, and film former .
    • Methods : The methods of application include direct compression techniques and solubilization .
    • Results : The use of copovidone in these methods leads to improved drug solubility and bioavailability .
  • Amorphous Solid Dispersions

    • Field : Pharmaceutical Sciences
    • Application : Copovidone is used in the preparation of amorphous solid dispersions via hot-melt extrusion technique .
    • Methods : The binary drug and polymer (30:70 weight ratio) amorphous solid dispersions were prepared at a processing temperature of 160°C .
    • Results : The use of copovidone in this method resulted in the formation of a single-phase amorphous system with intermolecular hydrogen bonding between the drug and polymer .
  • Controlled-Release Formulations

    • Field : Pharmaceutical Sciences
    • Application : Copovidone is used as part of the matrix material in controlled-release formulations .
    • Methods : In these formulations, copovidone provides good adhesion, elasticity, and hardness, and can be used as a moisture barrier .
    • Results : The use of copovidone in controlled-release formulations can lead to better control over drug release rates .
  • Cosmetics

    • Field : Cosmetics Industry
    • Application : Copovidone is used in cosmetics as a thickener, dispersant, lubricant, film-forming agent, and binder .
    • Methods : It is added to cosmetic products during the formulation process .
    • Results : The use of copovidone in cosmetics can improve the texture and consistency of the products .
  • Food Industry

    • Field : Food Industry
    • Application : Copovidone is used in the food industry as a thickener, dispersant, and binder .
    • Methods : It is added to food products during the formulation process .
    • Results : The use of copovidone in food products can improve the texture and consistency of the products .
  • Gene Delivery

    • Field : Biomedical Engineering
    • Application : Copovidone is used as a brace component for gene delivery .
    • Methods : Graft copolymerization and other techniques assist Copovidone to conjugate with poorly soluble drugs that can inflate bioavailability .
    • Results : The use of copovidone in gene delivery can lead to exceptional beneficial features with varying chemical properties .

properties

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

733045-73-3, 25086-89-9, 116219-49-9
Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock
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URL https://commonchemistry.cas.org/detail?cas_rn=733045-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Vinyl acetate-vinylpyrrolidone copolymer
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pvp-VA

CAS RN

25086-89-9
Record name PVP/VA Copolymer
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Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone
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Record name Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone
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Synthesis routes and methods I

Procedure details

An uncrosslinked vinylpyrrolidone (VP) homopolymer, a crosslinked 98/2 weight ratio vinylpyrrolidone/ethylene glycol dimethacrylate (VP/EGDM) copolymer, an uncrosslinked 70/30 weight ratio vinylpyrrolidone/lauryl methacrylate (VP/LM) copolymer and an uncrosslinked 79/21 weight ratio vinylpyrrolidone/vinyl acetate (VP/VA) copolymer were prepared by solution polymerization in cyclohexane using lauroyl peroxide as catalyst. The viscous reaction mixture was cast on a polytetrafluoroethylene sheet and the solvent was permitted to evaporate. The resultant thin film was dried at 60° C. in a forced air oven, washed free of residual monomer, if any, with petroleum ether and redried in vacuo at 60° C.
Quantity
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reactant
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vinylpyrrolidone ethylene glycol dimethacrylate
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vinylpyrrolidone lauryl methacrylate
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polytetrafluoroethylene
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Synthesis routes and methods II

Procedure details

Into a 2 liter round bottom flask 800 ml of ethanol, 12.8 g of sodium hydroxide pellets and 80 g of a copolymer composed of 70% N-vinylpyrrolidone and 30% vinyl acetate are introduced. The resulting reaction mixture is maintained with stirring at 30° C. for 2 hours and is then poured into 8 liters of diethyl ether to precipitate the desired polymer. After filtration the polymer is dried under reduced pressure. Yield: 95%.
Quantity
800 mL
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reactant
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12.8 g
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reactant
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[Compound]
Name
copolymer
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80 g
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8 L
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Synthesis routes and methods III

Procedure details

Zhong et al, U.S. Pat. No. 5,663,258, discloses strongly-swellable, moderately-crosslinked copolymers of vinylpyrrolidone and vinyl acetate (PVP/VA). The PVP/VA copolymer of the Zhong reference is formed by coprecipitation in an organic solvent, such as cyclohexane or heptane, in the presence of a free radical initiator and a crosslinker material, such as N,N′-divinylimidazolidone, 1-vinyl-3(E)-ethylidene pyrolidone, pentaerythritol triallyl ether, triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione and 2,4,6-triallyloxy-1,3,5-triazine. The resulting PVP/VA copolymer is water insoluble.
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Synthesis routes and methods IV

Procedure details

An uncrosslinked vinylpyrrolidone (VP) homopolymer, a crosslinked 98/2 weight ratio vinylpyrrolidone/ethylene glycol dimethacrylate (VP/EGDM)copolymer, an uncrosslinked 70/30 weight ratio vinylpyrrolidone/lauryl methacrylate (VP/LM) copolymer and an uncrosslinked 79/21 weight ratio vinylpyrrolidone/vinyl acetate (VP/VA) copolymer were prepared by solution polymerization in cyclohexane using lauroyl peroxide as catalyst. The viscous reaction mixture was cast on a polytetrafluoroethylene sheet and the solvent was permitted to evaporate. The resultant thin film was dried at 60° C. in a forced air oven, washed free of residual monomer, if any, with petroleum ether and redried in vacuo at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone ethylene glycol dimethacrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
vinylpyrrolidone lauryl methacrylate
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
Name
polytetrafluoroethylene
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0 (± 1) mol
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reactant
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0 (± 1) mol
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catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

Copolymer of N-vinylpyrrolidone and vinyl acetate (6:4) (BASF Japan).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2,340
Citations
P Harmon, K Galipeau, W Xu, C Brown… - Molecular …, 2016 - ACS Publications
… ) in a copovidone polymer system … copovidone-based ASD particles which contain appropriate surfactant. Thus, in this work we study amorphous nanoparticle evolution from copovidone…
Number of citations: 111 pubs.acs.org
V Bühler - 2005 - books.google.com
The book describes the properties, analytical methods and the applications of different polyvinylpyrrolidone excipients (povidone, crospovidone, copovidone etc.) for use in …
Number of citations: 297 books.google.com
SW Hong, BS Lee, SJ Park, HR Jeon, KY Moon… - Archives of pharmacal …, 2011 - Springer
… In the present study, MASDs with copovidone were successfully prepared by the modified … Copovidone has several advantages in pharmaceutical application by its attributes such as …
Number of citations: 28 link.springer.com
W Mellert, K Deckardt, C Gembardt… - Food and chemical …, 2004 - Elsevier
Kollidon VA 64 (copovidone, CAS-No. 25086-89-9) was administered in the diet to male and female Wistar rats (0, 700, 1400, and 2800 mg/kg body weight) for 24 months, and to male …
Number of citations: 20 www.sciencedirect.com
K Wlodarski, F Zhang, T Liu, W Sawicki… - Pharmaceutical …, 2018 - Springer
… Itraconazole was found to be more soluble in copovidone (>30%) than in polyvinyl alcohol 4-88 (<5%) in binary extrudates. Polyvinyl alcohol and copovidone are miscible when the …
Number of citations: 31 link.springer.com
AS Indulkar, X Lou, GGZ Zhang… - Molecular …, 2019 - ACS Publications
The aim of this study was to probe the dissolution mechanisms of amorphous solid dispersions (ASDs) of a poorly water-soluble drug formulated with a hydrophilic polymer. Ritonavir (…
Number of citations: 124 pubs.acs.org
C Que, X Lou, DY Zemlyanov, H Mo… - Molecular …, 2019 - ACS Publications
The generation of a colloidal drug-rich phase by dissolving an amorphous solid dispersion (ASD) is thought to have a positive impact on oral absorption and bioavailability. Thus, …
Number of citations: 68 pubs.acs.org
YA Gueche, NM Sanchez-Ballester, B Bataille… - Pharmaceutics, 2021 - mdpi.com
Material suitability needs to be considered for the 3D printing of solid oral dosage forms (SODFs). This work aims to assess the suitability of a CO 2 laser (λ = 10.6 μm) for selective laser …
Number of citations: 34 www.mdpi.com
AS Indulkar, X Lou, GGZ Zhang, LS Taylor - Pharmaceutical Research, 2022 - Springer
Purpose To understand the role of different surfactants, incorporated into amorphous solid dispersions (ASDs) of ritonavir and copovidone, in terms of their impact on release, phase …
Number of citations: 20 link.springer.com
F Yang, Y Su, J Zhang, J DiNunzio… - Molecular …, 2016 - ACS Publications
… In this section, rheological properties of a physical mixture of copovidone and … of copovidone and copovidone–nifedipine physical mixtures, as previously utilized for a copovidone/…
Number of citations: 61 pubs.acs.org

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